![molecular formula C9H8BrClO2 B2839518 Methyl 2-(4-bromophenyl)-2-chloroacetate CAS No. 124573-93-9](/img/structure/B2839518.png)
Methyl 2-(4-bromophenyl)-2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Methyl 2-(4-bromophenyl)-2-chloroacetate has been explored for its antibacterial potential. Researchers have synthesized derivatives containing this compound and evaluated their efficacy against bacterial strains. The piperazine moiety in the structure contributes to its activity .
- Researchers have examined the anticancer potential of Methyl 2-(4-bromophenyl)-2-chloroacetate derivatives. These compounds may inhibit cancer cell growth or induce apoptosis. Further studies are needed to elucidate their precise mechanisms .
- The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Researchers investigate whether Methyl 2-(4-bromophenyl)-2-chloroacetate derivatives could be neuroprotective .
Antibacterial Activity
Anticancer Research
Neurodegenerative Diseases
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)-2-chloroacetate is a complex compound that is often used in the field of organic chemistry. It is known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The compound’s bromophenyl group could potentially act as the organoboron reagent in this process .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
It is known to be used in the formation of carbon–carbon bonds in suzuki–miyaura coupling reactions .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPRRIZASKEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.